LY2780301 -

LY2780301

Catalog Number: EVT-1533848
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Source and Classification

LY2780301 is classified as a protein kinase inhibitor. It has been primarily investigated for its potential therapeutic applications in advanced cancers, particularly those resistant to conventional treatments. The compound has undergone various clinical trials to assess its safety, tolerability, and efficacy in patients with different types of malignancies, including breast cancer and colorectal cancer .

Synthesis Analysis

The synthesis of LY2780301 involves several chemical reactions that yield the final product through a series of intermediates. The initial steps typically include the reaction of specific amino derivatives with various aromatic aldehydes to form fused thiophene compounds. These intermediates are then further modified through reactions with isothiocyanates or other reagents to produce the desired dual kinase inhibitor structure.

Technical Details

  1. Starting Materials: The synthesis begins with o-amino amide derivatives that are reacted with aromatic aldehydes.
  2. Intermediate Formation: The reaction yields fused pyrrolothienopyrimidine series, confirmed by spectral analyses (IR and NMR).
  3. Final Product: Subsequent reactions involve alkylation processes that lead to the formation of LY2780301, characterized by its unique molecular structure.

The synthesis pathway has been documented in literature, highlighting the importance of optimizing conditions to enhance yield and purity .

Molecular Structure Analysis

The molecular structure of LY2780301 is characterized by a complex arrangement that facilitates its interaction with target kinases. The compound’s structure includes:

  • Core Structure: A fused thiophene ring system.
  • Functional Groups: Various substituents that enhance its binding affinity to p70 S6 kinase and Akt.
  • Molecular Formula: C₁₈H₁₈N₄O₂S.

Data

  • Molecular Weight: Approximately 354.43 g/mol.
  • 3D Structure: The spatial arrangement allows for effective enzyme inhibition.
Chemical Reactions Analysis

LY2780301 undergoes several chemical reactions that are crucial for its activity as an inhibitor:

  1. Enzymatic Inhibition: The primary reaction involves binding to the active sites of p70 S6 kinase and Akt, preventing their phosphorylation activities.
  2. Pharmacokinetic Interactions: The compound's metabolism involves hepatic pathways where it may be converted into active or inactive metabolites.

Technical Details

  • Inhibition Mechanism: Studies have shown that LY2780301 effectively inhibits the phosphorylation of S6 protein in tumor tissues, indicating its role in modulating the mTOR pathway .
  • Reactivity Profile: Its interactions with various substrates have been characterized through biochemical assays.
Mechanism of Action

The mechanism of action for LY2780301 involves:

  • Inhibition of Kinases: By targeting p70 S6 kinase and Akt, LY2780301 disrupts downstream signaling pathways that promote cell growth and survival.
  • Impact on Tumor Microenvironment: The compound influences cellular responses to growth factors and nutrient availability, thereby affecting tumor proliferation.

Data

Clinical studies have demonstrated that doses of LY2780301 lead to significant reductions in S6 phosphorylation levels in treated patients .

Physical and Chemical Properties Analysis

LY2780301 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is typically determined during synthesis optimization.

These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.

Applications

LY2780301 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: It has shown promise as a therapeutic agent against various cancers, particularly those with aberrant PI3K/Akt/mTOR signaling pathways.
  • Clinical Trials: Ongoing studies aim to evaluate its efficacy as a monotherapy or in combination with other agents like gemcitabine .
Introduction to LY2780301: Pharmacological Profile and Therapeutic Context

Chemical Characterization of LY2780301 as a Dual Kinase Inhibitor

LY2780301 (molecular formula: C₂₄H₂₄N₈O₂; synonyms: LY-S6KAKT1) is an orally bioavailable, reversible adenosine triphosphate (ATP)-competitive inhibitor that selectively targets the kinase domains of both AKT and p70S6K. Structurally, it features a fused heterocyclic core engineered to engage the hinge region of the kinase ATP-binding pocket, conferring specificity against related kinases. Biochemical assays demonstrate half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range: 10.7 nM for AKT and 6.2 nM for p70S6K [3] [8].

Mechanism of Action:

  • AKT Inhibition: Prevents phosphorylation of AKT substrates (e.g., GSK-3β, PRAS40), disrupting survival and proliferative signals [4].
  • p70S6K Inhibition: Blocks ribosomal protein S6 phosphorylation, suppressing mRNA translation and protein synthesis critical for cell growth [3] [7].
  • Feedback Loop Modulation: Unlike PI3K inhibitors, LY2780301 avoids compensatory hyperactivation of upstream receptors (e.g., RTKs) due to its downstream targeting [6] [10].

Table 1: Selectivity Profile of LY2780301 Against Key Kinases

Kinase TargetIC₅₀ (nM)Primary Functional Consequence
AKT110.7Blocks pro-survival signaling
p70S6K6.2Inhibits protein synthesis
PI3Kα>1,000Minimal activity
mTOR>1,000Minimal activity

Source: Preclinical profiling data [3] [8]

Historical Development and Rationale for Targeting PI3K/AKT/mTOR Signaling

The PAM pathway is among the most frequently altered oncogenic networks in human cancers, with dysregulation occurring in >50% of solid tumors via:

  • PIK3CA mutations (e.g., E545K, H1047R in breast, ovarian cancers) [1] [10]
  • PTEN loss (e.g., glioblastoma, prostate cancer) [1] [4]
  • AKT amplifications/mutations (e.g., AKT1 E17K in breast cancer) [4] [10]

These alterations drive uncontrolled proliferation, evasion of apoptosis, and therapeutic resistance. First-generation mTOR inhibitors (e.g., rapalogs) showed limited efficacy due to:

  • Incomplete pathway suppression (mTORC1 only)
  • Feedback activation of AKT via mTORC2 and RTKs [9] [10]

LY2780301 emerged to address these gaps by concurrently inhibiting AKT and p70S6K—critical nodes downstream of mTORC1. Preclinical studies demonstrated its ability to:

  • Synergize with chemotherapy (gemcitabine, paclitaxel) in xenograft models [2] [3]
  • Suppress tumor growth in PTEN-deficient and PIK3CA-mutant cancers [1] [4]

Table 2: Key Milestones in LY2780301 Development

YearDevelopment PhaseKey Findings
2015Phase I (Monotherapy)Established 500 mg QD as recommended dose; confirmed target engagement via pS6 reduction [3]
2017Phase IB (Gemcitabine combo)Showed 74% disease control rate in PAM-altered tumors [2] [3]
2021Phase IB/II (Paclitaxel combo)Reported 63.9% ORR in HER2-negative breast cancer [6] [7]

LY2780301 in the Landscape of Targeted Cancer Therapies

LY2780301 occupies a distinct niche among PAM pathway inhibitors due to its dual targeting strategy. Comparative analysis reveals:

  • vs. PI3K Inhibitors (e.g., Alpelisib):LY2780301 avoids PI3K inhibitor-class toxicities (hepatotoxicity, hyperglycemia) while maintaining efficacy in PTEN-deficient settings [1] [3].
  • vs. AKT Isoform-Selective Inhibitors (e.g., Ipatasertib):Broader pathway suppression via p70S6K inhibition may prevent resistance from mTORC1/S6K-mediated feedback loops [4] [10].
  • vs. mTOR Catalytic Inhibitors (e.g., Vistusertib):Superior blockade of both mTORC1 (via p70S6K) and mTORC2 outputs (via AKT) [9] [10].

Clinical Efficacy Insights:

  • Molecularly Selected Populations:In a phase IB trial with gemcitabine, LY2780301 achieved a 74% disease control rate in patients harboring PI3K pathway alterations (PIK3CA mutations: 60%; PTEN loss: 42%) [2] [3].
  • Combination Therapy:The TAKTIC trial (LY2780301 + paclitaxel) demonstrated a 63.9% objective response rate at 6 months in HER2-negative breast cancer, with enhanced activity in the PI3K/AKT-activated subgroup (55% ORR) [6] [7].

Properties

Product Name

LY2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.